molecular formula C10H11NO4S B14388300 N-Acetyl-N-(benzenesulfonyl)acetamide CAS No. 89593-38-4

N-Acetyl-N-(benzenesulfonyl)acetamide

Cat. No.: B14388300
CAS No.: 89593-38-4
M. Wt: 241.27 g/mol
InChI Key: HPQOCLXYHFAMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-N-(benzenesulfonyl)acetamide: is an organic compound that features both acetyl and benzenesulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-(benzenesulfonyl)acetamide typically involves the reaction of acetic anhydride with benzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acetylation of the amine group in benzenesulfonamide, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-N-(benzenesulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or benzenesulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-Acetyl-N-(benzenesulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of amine groups.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(benzenesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    N-Acetylsulfanilyl chloride: A related compound with similar functional groups but different reactivity and applications.

    N-Acetyl-N-(benzyloxy)acetamide: Another acetylated compound with distinct properties and uses.

Uniqueness: N-Acetyl-N-(benzenesulfonyl)acetamide is unique due to its combination of acetyl and benzenesulfonyl groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

89593-38-4

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

N-acetyl-N-(benzenesulfonyl)acetamide

InChI

InChI=1S/C10H11NO4S/c1-8(12)11(9(2)13)16(14,15)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

HPQOCLXYHFAMJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.